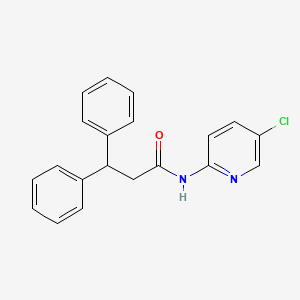![molecular formula C15H17NO3S B5818383 [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid, also known as EMAQA, is a chemical compound that has shown promising results in scientific research. EMAQA is a quinoline derivative that has been synthesized through a multi-step process. This compound has been found to have a wide range of biochemical and physiological effects, making it a potential candidate for further research.
作用机制
The mechanism of action of [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anticancer properties, [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in lab experiments is that it has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the optimal dosage and treatment regimen.
未来方向
There are several future directions for research on [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid. One area of interest is exploring its potential use in combination with other anticancer agents to enhance its effectiveness. Another area of research is investigating the mechanism of action in more detail to better understand how [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid works. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in order to maximize its potential as an anticancer agent.
In conclusion, [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is a promising compound that has shown potential as an anticancer agent. Its multi-step synthesis process and wide range of biochemical and physiological effects make it an interesting candidate for further research. While there are still many questions to be answered about its mechanism of action and optimal dosage, [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid holds promise for the future of cancer treatment.
合成方法
The synthesis of [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid involves multiple steps, starting with the reaction of 3-ethyl-8-methoxy-2-methylquinoline with thionyl chloride to form 3-chloro-8-methoxy-2-methylquinoline. This intermediate is then reacted with sodium hydrosulfide to form the thiol compound, which is then esterified with acetic acid to form [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid.
科学研究应用
[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been studied for its potential use as an anticancer agent. In vitro studies have shown that [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(3-ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-10-9(2)16-14-11(6-5-7-12(14)19-3)15(10)20-8-13(17)18/h5-7H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLPFBRPKIXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
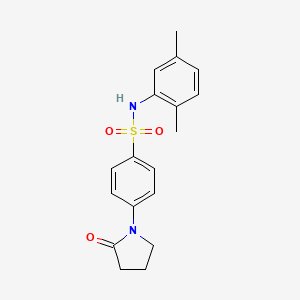
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

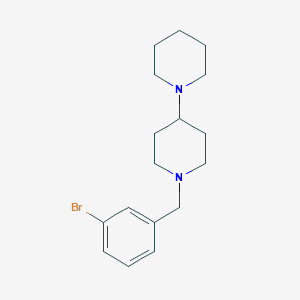
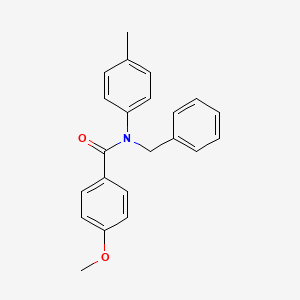
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
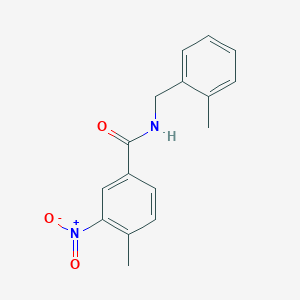


![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
